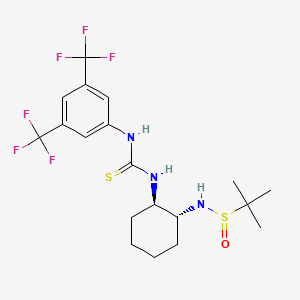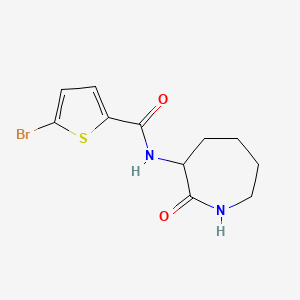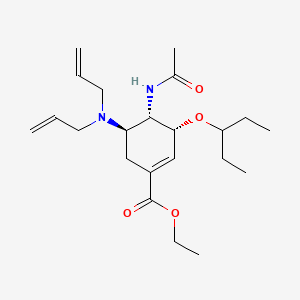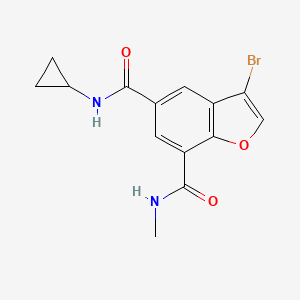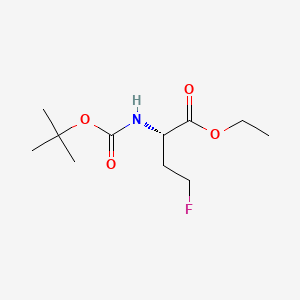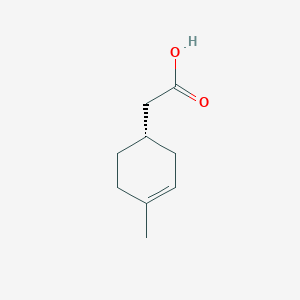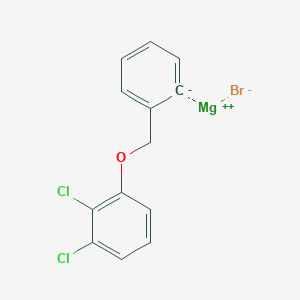
2-(2,3-Dichlorophenoxymethyl)phenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide involves the reaction of 2-(2,3-dichlorophenoxymethyl)bromobenzene with magnesium metal in the presence of dry THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yields and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Dry THF is typically used to maintain the stability of the Grignard reagent.
Catalysts: Transition metal catalysts, such as palladium, are often used in coupling reactions.
Major Products Formed
Alcohols: Formed from the reaction with aldehydes and ketones.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed in cross-coupling reactions.
Aplicaciones Científicas De Investigación
2-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide is widely used in scientific research for various applications:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the synthesis of potential drug candidates.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the organomagnesium species on electrophilic centers in organic molecules. This reaction forms new carbon-carbon bonds, which are essential in building complex organic structures. The magnesium atom coordinates with the oxygen atoms in the solvent, stabilizing the reactive intermediate and facilitating the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes.
2-(2’-Fluorobenzyloxy)phenylmagnesium Bromide: A related compound with a fluorine substituent.
Uniqueness
2-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in specific synthetic applications where such selectivity is desired .
Propiedades
Fórmula molecular |
C13H9BrCl2MgO |
|---|---|
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
magnesium;1,2-dichloro-3-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C13H9Cl2O.BrH.Mg/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
AXNVEMFSOUFWDO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C([C-]=C1)COC2=C(C(=CC=C2)Cl)Cl.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B14897200.png)
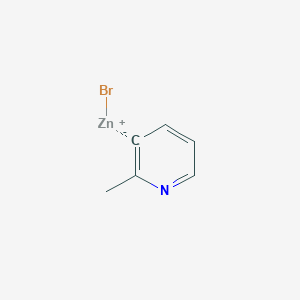
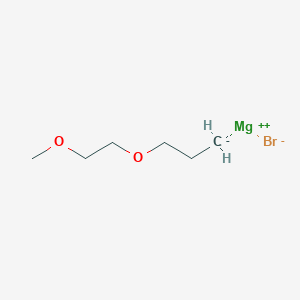
![2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14897211.png)
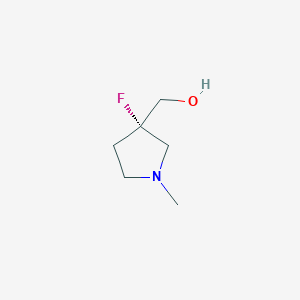
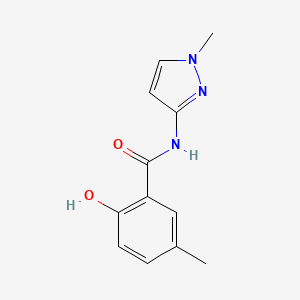
![(S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14897230.png)
